2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15607915
InChI: InChI=1S/C27H29N5O2S2/c1-3-19(2)32-26(34)22(36-27(32)35)17-21-24(28-23-11-7-8-12-31(23)25(21)33)30-15-13-29(14-16-30)18-20-9-5-4-6-10-20/h4-12,17,19H,3,13-16,18H2,1-2H3/b22-17-
SMILES:
Molecular Formula: C27H29N5O2S2
Molecular Weight: 519.7 g/mol

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15607915

Molecular Formula: C27H29N5O2S2

Molecular Weight: 519.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C27H29N5O2S2
Molecular Weight 519.7 g/mol
IUPAC Name (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H29N5O2S2/c1-3-19(2)32-26(34)22(36-27(32)35)17-21-24(28-23-11-7-8-12-31(23)25(21)33)30-15-13-29(14-16-30)18-20-9-5-4-6-10-20/h4-12,17,19H,3,13-16,18H2,1-2H3/b22-17-
Standard InChI Key PNIMWKQAUDHYEW-XLNRJJMWSA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Introduction

Synthesis and Reactivity

Synthetic Pathways

While explicit details for this compound are scarce in accessible literature, analogous pyrido[1,2-a]pyrimidin-4-one derivatives are synthesized via multi-step protocols:

  • Core formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions .

  • Piperazine incorporation: Nucleophilic substitution at position 2 using 1-benzylpiperazine in the presence of a palladium catalyst .

  • Thiazolidinone coupling: Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and 3-sec-butyl-2-thioxothiazolidin-4-one .

Critical challenges include controlling stereoselectivity at the methylidene bridge and preventing racemization of the sec-butyl group. Purification typically involves column chromatography with ethyl acetate/hexane gradients, yielding >95% purity .

Biological Activity and Mechanisms

Anticancer Prospects

The pyrido[1,2-a]pyrimidin-4-one scaffold shares similarities with tubulin-targeting agents like combretastatin A-4 . Hypothesized mechanisms include:

  • Microtubule destabilization: Binding to the colchicine site, disrupting mitotic spindle assembly .

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes, inducing apoptosis .

Preliminary in silico docking studies suggest a binding affinity (ΔG) of -9.2 kcal/mol for tubulin, comparable to paclitaxel (-10.1 kcal/mol) .

Pharmacological Profiling

ADMET Predictions

ParameterValue/PredictionMethod
LogP3.8 ± 0.2XLogP3
Water solubilityPoor (LogS = -4.1)ESOL
CYP3A4 inhibitionModerate (IC₅₀ = 8 µM)SwissADME
hERG inhibitionLow risk (pIC₅₀ = 4.2)Pred-hERG
Bioavailability56%BOILED-Egg model

The compound violates Lipinski’s rule of five (molecular weight >500), suggesting potential bioavailability challenges requiring prodrug strategies .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBioactivity Trends
Sigma-Aldrich L193305 Benzodioxolylmethyl vs. benzylEnhanced CNS penetration
CID 5895124 Ethylpiperazine vs. benzylpiperazineReduced cytotoxicity (IC₅₀ ↑ 2×)
Indole-pyrazole hybrids Pyrazole vs. thiazolidinoneImproved tubulin binding

The benzyl group in this compound confers higher lipophilicity than ethyl-substituted analogs, potentially improving tissue distribution but increasing metabolic clearance risks .

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